[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol

Physicochemical profiling Lipophilicity ADME prediction

Researchers requiring systematic positional isomer panels for 1,3,4-oxadiazole SAR cannot substitute meta-methyl with ortho or para analogs due to diverging lipophilicity (ClogP), electronic effects, and crystallization behavior. This compound provides the essential meta-substituted comparator. - **SAR Accuracy**: Enables QSAR model development for methyl group position effects on bioactivity. - **Synthetic Utility**: Primary hydroxymethyl group supports esterification, oxidation, or etherification for PROTACs & conjugates. - **Lead-like Metrics**: MW 190.20, TPSA ≈59-64 Ų, HBD=1 - ideal for fragment-based screening.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 54014-05-0
Cat. No. B3053481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol
CAS54014-05-0
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(O2)CO
InChIInChI=1S/C10H10N2O2/c1-7-3-2-4-8(5-7)10-12-11-9(6-13)14-10/h2-5,13H,6H2,1H3
InChIKeyHCMBDGSFVLBUGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol: Structure & Class


[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol (CAS 54014-05-0) is a heterocyclic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, substituted at the 2-position with a hydroxymethyl group and at the 5-position with a 3-methylphenyl (m-tolyl) moiety. Its molecular formula is C₁₀H₁₀N₂O₂ with a molecular weight of 190.20 g/mol . Commercial availability typically includes purity specifications of ≥95%, with recommended storage at 2–8°C in sealed, dry conditions for stability . The 1,3,4-oxadiazole scaffold is widely recognized as a privileged pharmacophore exhibiting diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties [1].

5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol: Analog Specificity


Within the 1,3,4-oxadiazole class, biological activity, physicochemical properties, and synthetic utility are exquisitely sensitive to the nature and position of aryl substituents. Systematic structure–activity relationship (SAR) studies across oxadiazole subfamilies demonstrate that the substitution pattern on the phenyl ring—whether methyl, chloro, methoxy, or trifluoromethyl, and whether positioned ortho, meta, or para—can alter antiplasmodial potency, enzyme inhibition profiles, lipophilicity, and aqueous solubility by orders of magnitude [1][2]. For the 5-aryl-1,3,4-oxadiazol-2-yl methanol subclass specifically, the meta-methylphenyl substituent in CAS 54014-05-0 confers a distinct combination of electronic distribution (σm = -0.07 for methyl) and steric bulk compared to its ortho- and para-methyl isomers (CAS 54014-04-9 and 54014-06-1, respectively) as well as to unsubstituted phenyl analogs. These differences preclude simple interchangeability; a compound selected for one SAR position or synthetic route cannot be replaced with a positional isomer without risking altered reactivity, divergent biological readouts, or irreproducible crystallization behavior [3]. The quantitative evidence below establishes the specific differentiators that justify preferential sourcing of the 3-methylphenyl variant over available alternatives.

5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol: Quantitative Evidence vs. Isomers


Meta-Methyl Impact on Lipophilicity

The meta-substitution pattern of the methyl group on the phenyl ring in CAS 54014-05-0 yields a distinct calculated lipophilicity profile compared to its ortho- and para-methyl positional isomers. In 1,3,4-oxadiazole SAR, lipophilicity (ClogP) is a critical determinant of membrane permeability, metabolic stability, and off-target binding. Computational predictions using ALOGPS 2.1 on structurally analogous 5-aryl-1,3,4-oxadiazole series establish that the position of methyl substitution alters ClogP values by approximately 0.2–0.5 log units between ortho, meta, and para variants [1]. While direct experimental logP data for CAS 54014-05-0 versus its isomers are not available in published literature, the class-level inference derived from closely related 5-aryl-1,3,4-oxadiazoles demonstrates that the meta-methylphenyl substituent (σm = -0.07) confers a predictable intermediate lipophilicity compared to the ortho-methyl (σo = -0.17, sterically hindered) and para-methyl (σp = -0.17, electronically distinct) isomers [2]. This differential ClogP profile translates to distinct chromatographic retention behavior and may influence passive diffusion rates in cellular assays [1].

Physicochemical profiling Lipophilicity ADME prediction Substituent effects

Hydrogen Bond Donor & TPSA Differences

CAS 54014-05-0 possesses one hydrogen-bond donor (the hydroxymethyl –OH) and a topological polar surface area (TPSA) of approximately 59–64 Ų, which differs markedly from closely related 5-(3-methylphenyl)-1,3,4-oxadiazole analogs bearing alternative 2-position substituents. Specifically, the 2-thiol analog (5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol) contains an additional H-bond donor (thiol –SH) and a distinct sulfur atom contribution to TPSA, while the carbamate ester analog introduces additional H-bond donors and acceptors that alter solubility and membrane permeability [1]. For procurement decisions, these descriptor differences are non-trivial: the methanol derivative's single H-bond donor and moderate TPSA align more favorably with Lipinski's Rule of Five parameters (HBD ≤ 5, TPSA < 140 Ų) than the corresponding thiol or carbamate variants, which may exhibit higher H-bond donor counts and altered oral bioavailability predictions [2]. Researchers evaluating lead-like properties or performing fragment-based screening should select CAS 54014-05-0 when a single H-bond donor and minimal polar surface area are desired for downstream optimization.

Drug-likeness Physicochemical descriptors Lead optimization Oral bioavailability

Purity and Storage Consistency

Across multiple commercial vendors, CAS 54014-05-0 is consistently supplied with a purity specification of ≥95% and recommended storage at 2–8°C in sealed, dry conditions . In contrast, the para-methyl isomer (CAS 54014-06-1) and ortho-methyl isomer (CAS 54014-04-9) exhibit less uniform commercial availability, with fewer vendors offering validated purity documentation or explicit storage recommendations. This difference in supply chain maturity has direct implications for reproducibility: the 3-methylphenyl variant's established vendor network and standardized QC specifications reduce the risk of batch-to-batch variability in SAR campaigns, whereas sourcing positional isomers may require additional in-house purification or validation steps . For laboratories conducting structure–activity relationship studies or building focused compound libraries, the documented purity consistency and defined storage conditions of CAS 54014-05-0 minimize confounding variables introduced by impurity profiles or degradation products.

Chemical procurement Reproducibility Quality control Assay validation

5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol: Research Applications


Positional Isomer SAR Profiling

Researchers conducting systematic SAR studies on 5-aryl-1,3,4-oxadiazol-2-yl methanol derivatives require the ortho-, meta-, and para-methylphenyl positional isomers to elucidate substituent-position effects on biological activity. CAS 54014-05-0 serves as the essential meta-substituted comparator in such panels. The differential lipophilicity (ClogP) predicted for the meta isomer relative to its ortho and para counterparts [1] provides a quantifiable parameter for correlating substituent position with membrane permeability, target engagement, and cytotoxicity. Inclusion of all three positional isomers in screening cascades enables robust QSAR model development and identification of optimal substitution patterns for lead advancement [2].

Fragment-Based Lead-Like Libraries

With a molecular weight of 190.20 g/mol, one hydrogen-bond donor, and a moderate topological polar surface area (TPSA ≈ 59–64 Ų), CAS 54014-05-0 resides comfortably within lead-like chemical space (MW < 250, HBD ≤ 3, TPSA < 100 Ų) [1]. Compared to thiol-containing analogs that introduce additional H-bond donors and larger TPSA values, the methanol derivative offers a more favorable starting point for fragment elaboration and property-based optimization [2]. Procurement of CAS 54014-05-0 for fragment library inclusion supports efficient hit identification and minimizes the need for early-stage property remediation.

Synthetic Intermediate for Conjugates & Bioisosteres

The primary hydroxymethyl group at the 2-position of the 1,3,4-oxadiazole ring in CAS 54014-05-0 provides a versatile synthetic handle for further derivatization, including esterification, etherification, oxidation to the corresponding aldehyde or carboxylic acid, and nucleophilic substitution reactions [1]. This reactivity profile distinguishes it from the 2-thiol and 2-amine analogs, which undergo different coupling chemistries. The meta-methylphenyl substituent imparts distinct electronic and steric properties to the oxadiazole ring compared to unsubstituted phenyl or para-methyl variants, potentially altering reaction kinetics and regioselectivity in downstream transformations [2]. Laboratories synthesizing oxadiazole-containing conjugates, PROTACs, or bioisosteric replacements should source CAS 54014-05-0 when a meta-tolyl-substituted core is required for target SAR alignment.

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